2-ethyl-2H-1,2,3-triazol-4-amine
Description
Properties
IUPAC Name |
2-ethyltriazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNHXVFSOEFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802915-22-6 | |
| Record name | 2-ethyl-2H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Computational Chemistry and Theoretical Modeling of 2 Ethyl 2h 1,2,3 Triazol 4 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of the electronic structure and molecular properties of compounds like 2-ethyl-2H-1,2,3-triazol-4-amine. DFT methods, such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometry and predict a range of properties. nih.govacs.orgnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. nih.gov
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. Theoretical calculations can accurately forecast vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov For instance, studies on related triazole structures have shown excellent coherence between theoretical vibrational frequencies and experimental data. nih.govacs.org
Conformational analysis, another critical aspect, involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers for rotation around single bonds. For this compound, this would involve analyzing the rotation of the ethyl group and the amino group relative to the triazole ring. In similar molecules, the rotational barrier of the amino group has been a subject of interest, as it influences intermolecular interactions like hydrogen bonding. acs.org
| Parameter | Predicted Value (Illustrative Example: 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester) | Method/Basis Set |
|---|---|---|
| ¹H NMR Chemical Shift | Good correlation between experimental and calculated values | GIAO/B3LYP/6-31G(d) |
| ¹³C NMR Chemical Shift | Good correlation between experimental and calculated values | GIAO/B3LYP/6-31G(d) |
| Vibrational Frequencies | Very good agreement with experimental IR and Raman data | B3LYP/6-31G(d) |
Source: Based on methodologies described in chemical computation studies. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, FMO analysis would predict its behavior in chemical reactions. Based on calculations for similar triazoles, global reactivity descriptors such as electronegativity (χ), hardness (η), softness (σ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. nih.govresearchgate.net These descriptors help in quantitatively predicting the molecule's reactivity profile.
| Descriptor | Definition | Typical Calculated Value Range (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | 3.5 to 4.5 |
Source: Based on DFT calculations reported for various triazole compounds. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Interactions
While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are used to study the conformational flexibility of this compound and its stability when interacting with other molecules, such as proteins or solvents. tandfonline.com By simulating the movements of atoms and bonds over a specific period, MD can reveal how the molecule explores different conformations and how stable a potential ligand-protein complex is. researchgate.net For example, in a study of a different triazole compound binding to blood proteins, MD simulations confirmed that the ligand could bind well within the hydrophobic cavity of the proteins, consistent with experimental findings. tandfonline.com
Molecular Docking Studies for Protein-Ligand Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This method is crucial in drug discovery for identifying potential biological targets and understanding interaction mechanisms. For this compound, docking studies would involve placing the molecule into the binding site of various enzymes or receptors to evaluate its binding affinity and pose.
Triazole derivatives are known to interact with a range of protein targets, including xanthine (B1682287) oxidase, kinases, and various enzymes implicated in cancer. nih.govdergipark.org.trnih.gov Docking studies on analogous compounds have revealed that interactions are often driven by hydrogen bonds involving the triazole nitrogen atoms and the amino group, as well as hydrophobic and π-stacking interactions. nih.govnih.gov The results are typically quantified by a binding energy score, with more negative values indicating a stronger, more favorable interaction. dergipark.org.tr
Table 3: Illustrative Molecular Docking Results for Triazole Derivatives Against Various Protein Targets
| Triazole Derivative Class | Protein Target | Key Interactions Observed | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1,2,3-Triazole-Uracil Hybrids | VEGFR-2 | Hydrogen bonds with Cys919, Asp1046; π-alkyl interactions | Not specified, but strong interactions noted |
| 1,2,4-Triazole (B32235) Acetamides | c-kit Tyrosine Kinase | Hydrophobic contacts and hydrogen bonding | Up to -176.749 |
| Substituted 1,2,3-Triazoles | Xanthine Oxidase | Hydrogen bonds, hydrophobic interactions | -6.1 to -9.84 |
| 1,2,4-Triazole-Thiadiazole Hybrids | Cyclin-Dependent Kinase 2 (CDK2) | Hydrogen bonds with active site residues | Not specified, but minimum binding energy noted |
Source: Compiled from various molecular docking studies on triazole derivatives. nih.govdergipark.org.trnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For triazole derivatives, 3D-QSAR models like k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) have been developed to understand how steric and electrostatic fields of the molecules influence their anticancer potential. nih.gov
A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities. The model generated could then predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules. uran.ua Cheminformatics tools are essential in this process for calculating molecular descriptors, building the models, and performing virtual screening of compound libraries.
Chemical Reactivity and Functional Group Interconversions of 2 Ethyl 2h 1,2,3 Triazol 4 Amine
Reactions of the Triazole Ring System
The reactivity of the 2-ethyl-2H-1,2,3-triazole core is dictated by the electronic nature of the heterocyclic ring and the influence of its substituents. The N-ethyl group at the 2-position and the strongly electron-donating amino group at the C-4 position significantly impact its behavior in various chemical transformations.
Electrophilic and Nucleophilic Substitution Patterns
The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, but its reactivity towards electrophilic substitution is modest compared to other five-membered heterocycles like pyrrole (B145914) or furan. However, the presence of the C-4 amino group, a powerful activating group, enhances the electron density of the ring, facilitating electrophilic attack. In 2-substituted 1,2,3-triazoles, electrophilic substitution typically occurs at the C-5 position. For 2-ethyl-2H-1,2,3-triazol-4-amine, the C-4 amino group further activates the C-5 position, making it the primary site for reactions such as halogenation and nitration.
Conversely, nucleophilic substitution on an unsubstituted triazole ring is difficult and generally requires the presence of a good leaving group, such as a halogen. For instance, halogenated 2-substituted triazoles can undergo nucleophilic displacement of the halide. The C-5 position is also activated towards nucleophilic attack in certain contexts, particularly in N-oxide derivatives of 1,2,3-triazoles, where the halogen at C-5 can be replaced by strong nucleophiles. Direct C-H arylation at the C-5 position of 1,2,3-triazoles has been achieved using palladium catalysis, representing a modern approach to functionalization that proceeds via a proposed electrophilic mechanism. wikipedia.org
Cycloaddition and Rearrangement Reactions
While the [3+2] cycloaddition of azides and alkynes is the quintessential method for forming 1,2,3-triazoles, the pre-formed triazole ring can also participate in cycloaddition reactions, although this is less common. For example, activated triazoles, such as 1-tosyl-1,2,3-triazoles, can undergo Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions with 2H-azirines to yield polysubstituted pyrroles and dihydropyrazines, respectively. rsc.org Additionally, highly activated triazole derivatives like 4-phenyl-1,2,4-triazole-3,5-dione (a different isomer) are potent dienophiles in Diels-Alder reactions. rsc.org
A significant reaction pathway for 1,2,3-triazoles bearing an exocyclic amino group at C-4 (or C-5) is the Dimroth rearrangement. wikipedia.org This rearrangement involves the reversible opening of the triazole ring followed by rotation and re-closure, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom. For a 4-aminotriazole, this process can lead to an equilibrium with a 1-substituted-5-aminotriazole or, in the case of this compound, potentially rearrange to an isomeric structure. The reaction is often facilitated by heat or treatment with acid or base. rsc.org Studies on 4-amino-5-nitro-1,2,3-triazole have utilized the Dimroth rearrangement to generate novel nitrogen-rich heterocyclic energetic compounds. rsc.org The propensity for this rearrangement is a key consideration in the synthesis and derivatization of 4-aminotriazoles. organic-chemistry.orgresearchgate.net
Transformations of the Primary Amine Functional Group
The primary amine at the C-4 position is a key handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic character of the primary amino group allows it to readily undergo acylation, alkylation, and arylation.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, N-acylation of a Schiff base derived from 4-amino-1,2,4-triazole (B31798) has been demonstrated using acetyl chloride. nih.gov
Alkylation: The amino group can be alkylated using alkyl halides. While alkylation can sometimes occur on the triazole ring nitrogens, conditions can be optimized to favor N-alkylation of the exocyclic amine.
Arylation: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, are highly effective for the arylation of the amino group. This reaction uses a palladium catalyst with a suitable ligand to couple the aminotriazole with aryl halides, providing access to N-aryl-1,2,3-triazol-4-amines. organic-chemistry.org
Table 1: Representative Transformations of the Primary Amine Group
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Acylation | Acetyl Chloride, Dry Benzene | N-acyl-triazolamine | nih.gov |
| Alkylation | Ethyl Chloroacetate, Ethanol | N-alkyl-triazolamine | nih.gov |
| Arylation | Aryl Halide, Pd Catalyst, Base | N-aryl-triazolamine | organic-chemistry.org |
Formation of Schiff Bases and Imines
One of the most fundamental reactions of the primary amine on this compound is its condensation with aldehydes and ketones to form Schiff bases (or imines). This reaction typically involves heating an equimolar mixture of the aminotriazole and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govresearchgate.net Sonication has been reported as a facile and rapid method for synthesizing Schiff bases from aminotriazoles in excellent yields. The resulting azomethine linkage (-N=CH-) is a versatile functional group for further synthetic elaborations and is a common motif in biologically active molecules.
Table 2: Synthesis of Schiff Bases from Aminotriazoles
| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 4-Amino-1,2,4-triazoles | Aromatic Aldehydes | Methanol, Ultrasound (3-5 min) | Triazole-derived Schiff Base | |
| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol, Acetic Acid (cat.) | Triazole-derived Schiff Base | nih.gov |
Applications in Advanced Materials Science and Catalysis Research
Catalytic Roles of 2-ethyl-2H-1,2,3-triazol-4-amine and its Metal Complexes
Heterogeneous Catalysis on Triazole-Functionalized Supports
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a critical area of research, aiming to combine the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous systems, such as easy separation and recyclability. The 1,2,3-triazole ring is an excellent scaffold for this purpose due to its ability to act as a strong N-donor ligand for various transition metals. rsc.org
The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for covalently attaching 1,2,3-triazole-based ligands to a wide range of solid supports, including silica (B1680970), magnetic nanoparticles, and polymers. rsc.orghuji.ac.il This approach allows for the creation of robust and reusable heterogeneous catalysts. For instance, palladium catalysts have been successfully immobilized on 1,2,3-triazole-functionalized chitosan-coated magnetic nanoparticles. rsc.org These materials have demonstrated high catalytic activity in carbon-carbon bond formation and carbonylation reactions. rsc.org
Similarly, ruthenium(II) complexes have been anchored to 1,2,3-triazole-functionalized SBA-15, a mesoporous silica material, resulting in a highly efficient and recyclable heterogeneous catalyst for multicomponent click cycloaddition reactions and hydrogen transfer reactions. huji.ac.il The stability and reusability of these triazole-based heterogeneous catalysts are key advantages, making them attractive for sustainable chemical processes.
Given the presence of the 1,2,3-triazole ring and an amino group, which can also coordinate to metal centers, this compound could potentially serve as a valuable ligand for the development of novel heterogeneous catalysts. The ethyl group might also influence the solubility and electronic properties of the resulting catalyst.
Table 1: Examples of Heterogeneous Catalysts Based on 1,2,3-Triazole Functionalized Supports
| Catalyst System | Support Material | Metal | Application | Reference |
| Pd@click-MNPs/CS | Chitosan-coated magnetic nanoparticles | Palladium (Pd) | Carbonylation and carbon-carbon bond formation | rsc.org |
| SBA-15-Tz-Ru(II)TPP | Mesoporous silica (SBA-15) | Ruthenium (Ru) | Multicomponent click cycloaddition and hydrogen transfer | huji.ac.il |
| Fe3O4@AG/AP-Cu(i) | Arabic gum-coated magnetic nanoparticles | Copper (Cu) | Synthesis of 1,2,3-triazole derivatives | nih.gov |
| β-CD-TSC@Cu | Functionalized β-cyclodextrin | Copper (Cu) | Synthesis of 1,4-disubstituted triazoles | acs.org |
Application in Corrosion Inhibition Mechanisms and Material Protection
The prevention of corrosion is of paramount importance in numerous industries to ensure the longevity and safety of metallic structures and components. Organic compounds containing heteroatoms, such as nitrogen, are well-known for their corrosion-inhibiting properties. The 1,2,3-triazole derivatives have emerged as a particularly effective class of corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, especially in acidic environments. mdpi.comencyclopedia.pub
The mechanism of corrosion inhibition by 1,2,3-triazoles involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. encyclopedia.pub This adsorption is facilitated by the presence of the nitrogen atoms in the triazole ring, which can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic triazole ring can interact with the metal surface. encyclopedia.pub This results in the formation of a stable, protective film that can be based on either physical adsorption (electrostatic interactions) or chemical adsorption (covalent bonding). encyclopedia.pub
Numerous studies have demonstrated the high inhibition efficiencies of various 1,2,3-triazole derivatives. For example, certain substituted 1,2,3-triazoles have shown over 95% inhibition efficiency for mild steel in hydrochloric acid solutions. mdpi.com The nature of the substituents on the triazole ring can significantly influence the inhibitor's effectiveness by altering its electronic properties and adsorption behavior. researchgate.net
Considering its molecular structure, this compound possesses the key features of an effective corrosion inhibitor: the 1,2,3-triazole ring with its nitrogen heteroatoms and an additional amino group that can also participate in the adsorption process. The ethyl group may further enhance its protective properties by increasing its surface coverage on the metal. Therefore, it is plausible that this compound could exhibit significant corrosion inhibition capabilities.
Table 2: Corrosion Inhibition Efficiency of Selected 1,2,3-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1-benzyl-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | >95 | mdpi.com |
| Theophylline-triazole derivatives | API 5L X52 Steel | 1 M HCl | ~90 | nih.gov |
| Benzyl alcohol-derived triazoles | API 5L X52 Steel | 1 M HCl | up to 94.2 | researchgate.net |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | Mild Steel | 1 M HCl | 96.1 | researchgate.net |
Biological and Biochemical Research Investigations Mechanistic and Methodological Focus
Molecular Recognition and Interaction with Biological Targets
The 2H-1,2,3-triazol-4-amine moiety is recognized for its ability to interact with various biological targets through a combination of hydrogen bonding, dipole-dipole interactions, and by acting as a bioisosteric replacement for other functional groups. nih.govacs.org Its structural rigidity and stable electronic properties make it an attractive pharmacophore for designing specific modulators of enzymes and receptors. nih.gov
Studies on Enzyme Binding Mechanisms and Modulatory Effects
Research has identified the 2H-1,2,3-triazol-4-amine core as a potent inhibitor of key enzymes implicated in disease, most notably Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. nih.govfrontiersin.orgnih.gov
A significant breakthrough was the identification of compounds based on the 4-amino-1,2,3-triazole core as powerful IDO1 inhibitors. nih.gov Through chemical optimization of a library of compounds, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine was discovered to be a remarkably potent inhibitor of recombinant human IDO1, with an IC₅₀ value of 0.023 μM. nih.gov This finding underscores the potential of the N2-substituted-1,2,3-triazol-4-amine scaffold in modulating enzyme activity. Further studies have designed and synthesized various 1,2,3-triazole derivatives, confirming their inhibitory activity against IDO1 and exploring their structure-activity relationships (SAR). nih.gov For instance, a series of urea-containing 1,2,3-triazole compounds were developed, with some showing IDO1 inhibitory activity in the low micromolar range. nih.gov
The versatility of the triazole scaffold extends to other enzyme targets. Derivatives have been investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research, and Monoacylglycerol Acyltransferase 3 (MGAT3), an enzyme involved in triacylglycerol biosynthesis. sci-hub.seacs.org Computational and structure-based design approaches have also been used to adapt the 4-aryl-1,2,3-triazole scaffold, originally developed for IDO1, to create inhibitors for the related enzyme Indoleamine 2,3-dioxygenase 2 (IDO2). nih.gov
Table 1: Enzyme Inhibition by 2H-1,2,3-triazol-4-amine Analogues
| Compound/Scaffold | Enzyme Target | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.023 µM | nih.gov |
| 1-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)-3-phenylurea | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.75 µM | nih.gov |
| 4-Aryl-1,2,3-triazole derivative | Indoleamine 2,3-dioxygenase 2 (IDO2) | 51 µM | nih.gov |
| 2-isopropyl-2H-1,2,3-triazol-4-amine derivative | Leucine-rich repeat kinase 2 (LRRK2) | Potent Inhibition | acs.org |
Receptor Interaction Dynamics and Mechanistic Pathways
The 1,2,3-triazole nucleus serves as an effective scaffold for interacting with receptors, particularly G-protein-coupled receptors (GPCRs). Research into agonists for the orphan receptor GPR88, which is implicated in various striatal-associated disorders, has successfully utilized 1,4-disubstituted 1H-1,2,3-triazoles as amide bioisosteres. nih.govnih.gov These studies revealed that the triazole ring can effectively mimic the trans-amide bond and that its nitrogen atoms can participate in crucial hydrogen-bonding and dipole-dipole interactions with the receptor. nih.gov A key finding was the necessity of the hydrogen atom at the C-5 position of the triazole ring, which acts as a critical hydrogen-bond donor for maintaining high agonist activity at the GPR88 receptor. nih.gov This highlights the specific and directional interactions that the triazole core can mediate.
While these studies focused on the 1H-isomer, they demonstrate the fundamental capacity of the aminotriazole scaffold to be tailored for high-affinity receptor binding. This has led to the development of potent, brain-penetrant GPR88 agonists suitable as probes for studying brain function. nih.govnih.gov
Design and Synthesis of Chemical Probes for Biological Systems
The synthesis of the 2H-1,2,3-triazol-4-amine core and its derivatives is well-established, allowing for the systematic design of chemical probes. A key synthetic route to a core compound, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, involves the diazotization of an aniline (B41778) followed by a reaction with 2-aminoacetonitrile hydrochloride and subsequent cyclization. nih.gov
More broadly, the regioselective synthesis of N2-substituted 1,2,3-triazoles is a subject of ongoing research. Methods include the alkylation of 4-bromo-NH-1,2,3-triazoles, which reliably produces the 2-substituted isomer. organic-chemistry.org Additionally, one-pot, three-component reactions using a copper catalyst have been developed for the efficient synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles. nih.govfrontiersin.org The development of potent and selective molecules like the GPR88 agonists and IDO1 inhibitors serves as a prime example of how these synthetic strategies are employed to create sophisticated chemical probes for investigating complex biological systems. nih.govnih.gov
Strategies for Bioconjugation and Bioorthogonal Chemistry using Triazole Moieties
The 1,2,3-triazole ring is a cornerstone of bioconjugation and bioorthogonal chemistry, primarily due to its formation via the highly reliable and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. acs.orgnih.govnih.gov This reaction allows for the efficient and stable linking of a triazole-containing molecule to a biomolecule (such as a peptide, protein, or nucleic acid) that has been modified to contain either an azide (B81097) or a terminal alkyne.
The resulting 1,2,3-triazole linker is not merely a passive spacer; it is a stable, rigid unit that is resistant to metabolic degradation, hydrolysis, and redox conditions. nih.govfrontiersin.org Furthermore, the triazole itself can participate in molecular recognition through hydrogen bonding and dipole interactions, potentially enhancing the binding affinity or specificity of the resulting conjugate. nih.govacs.org This strategy has been widely used to attach functional groups to peptides, including the development of peptidomimetics and the introduction of metal-binding sites for applications such as in vivo imaging and radiolabeling. nih.gov
Pharmacophore Modeling and In Silico Lead Generation (Pre-Clinical Research)
The 2H-1,2,3-triazol-4-amine scaffold is recognized as a privileged pharmacophore in drug discovery. Its value is enhanced by its role as a non-classical bioisostere of the amide bond. nih.govnih.gov Specifically, 1,4-disubstituted 1,2,3-triazoles are known to effectively mimic the geometry and electronic properties of a trans-amide bond, while offering improved metabolic stability. nih.gov This bioisosteric replacement allows medicinal chemists to rapidly optimize hit-to-lead compounds by modifying pharmacokinetic properties without losing key binding interactions.
In silico approaches are heavily utilized in pre-clinical research involving this scaffold. Structure-based drug design, leveraging computational docking and molecular modeling, has been instrumental in the development of novel inhibitors for targets like IDO1 and IDO2. frontiersin.orgnih.gov These methods allow researchers to predict drug-target interactions, rationalize structure-activity relationships, and prioritize compounds for synthesis. Furthermore, computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new triazole derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. frontiersin.orgnih.gov
Mechanistic Investigations into Antimicrobial and Antifungal Action at the Molecular Level
Derivatives of the aminotriazole scaffold have demonstrated significant antimicrobial and antifungal properties, although the exact mechanisms can vary depending on the specific derivative and target organism.
For antifungal action, a primary mechanism for azole-based compounds is the inhibition of cytochrome P450-dependent 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies on novel 1,2,4-triazole (B32235) derivatives containing amino acid fragments have shown a strong binding affinity to CYP51, supporting this as a likely mechanism of action. mdpi.com
In terms of antibacterial mechanisms, triazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Another investigated mechanism, particularly relevant for overcoming antibiotic resistance, is the inhibition of biofilm formation. acs.org Biofilms are protective matrices produced by bacteria that shield them from antibiotics and host immune responses. The incorporation of a 1,2,3-triazole moiety into natural products has yielded potent analogues capable of inhibiting biofilm formation in both Gram-positive and Gram-negative bacteria. acs.org
The following table summarizes the antimicrobial activities of various 1,2,3-triazole derivatives against a range of pathogens.
Table 2: Selected Antimicrobial Activities of 1,2,3-Triazole Derivatives
| Compound Class | Test Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 µg/mL | mdpi.com |
| 1,2,3-Triazole linked chalcone/flavone hybrids | Staphylococcus aureus | 6.25–100 µg/mL | mdpi.com |
| 1,2,3-Triazole linked chalcone/flavone hybrids | Escherichia coli | 6.25–100 µg/mL | mdpi.com |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Escherichia coli | Good Inhibition | nih.gov |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Staphylococcus aureus | Good Inhibition | nih.gov |
| Benzothiazole-1,2,3-triazole hybrids | Candida albicans | 4–8 μg/mL | nih.gov |
Environmental Behavior and Green Chemical Synthesis Strategies
Mechanistic Studies of Environmental Transformation and Degradation Pathways
While specific studies on the environmental transformation and degradation of 2-ethyl-2H-1,2,3-triazol-4-amine are not extensively detailed in the provided search results, the general behavior of related amine and triazole compounds can offer insights. For instance, the thermal degradation of diamines, which share the amine functional group, often involves intermolecular cyclization and dehydration reactions. semanticscholar.org In aqueous environments, primary amines like monoethanolamine (MEA) can undergo carbamate (B1207046) polymerization, leading to the formation of various cyclic and oligomeric products. semanticscholar.org
Further research is necessary to elucidate the specific degradation pathways of this compound in various environmental compartments, including soil, water, and air. Mechanistic studies would need to investigate processes such as photodegradation, biodegradation by microorganisms, and abiotic degradation through hydrolysis or other chemical reactions. Understanding these pathways is crucial for assessing its potential for persistence, bioaccumulation, and toxicity in the environment.
Development of Sustainable Synthetic Routes and Waste Reduction Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org For the synthesis of 1,2,3-triazoles, significant efforts have been made to develop more sustainable methods compared to classical approaches, which often require harsh conditions and produce significant waste. rsc.orgrsc.org
Conventional vs. Green Synthesis of 1,2,3-Triazoles
| Method | Description | Advantages | Disadvantages |
| Classical Thermal Cycloaddition | Heating an azide (B81097) and a terminal alkyne. | Simple concept. | High temperatures, low yields, lack of regioselectivity. mdpi.com |
| Huisgen [3+2] Cycloaddition | Reaction of azides and alkynes. | Foundational method. | Often requires harsh conditions and can result in mixtures of isomers. nih.govfrontiersin.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" approach using a copper catalyst. | High yields, excellent regioselectivity, milder conditions. nih.govmdpi.com | Use of a metal catalyst which may need to be removed from the final product. |
| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate the reaction. | Reduced reaction times, increased yields, often cleaner reactions. rsc.orgrsc.org | Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Shorter reaction times, improved yields. mdpi.com | Can have limitations in scalability. |
| Mechanochemical Synthesis | Grinding solid reactants together to induce a chemical reaction. | Solvent-free or uses minimal solvent, can lead to novel reactivity. nih.gov | Mechanistic understanding is still developing. nih.gov |
One of the cornerstones of green synthesis for 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". nih.govmdpi.com This method offers high yields and regioselectivity under mild conditions. mdpi.com To further improve the sustainability of CuAAC, researchers have explored the use of more environmentally benign solvents, such as water or ethanol, and the development of reusable catalysts. mdpi.com
Microwave-assisted organic synthesis has emerged as a powerful tool for the green synthesis of triazoles, offering benefits like shorter reaction times, higher yields, and reduced use of hazardous solvents. rsc.orgrsc.org Similarly, ultrasound-assisted methods have shown to be efficient, often leading to better yields in less time. mdpi.com Mechanochemical approaches, which involve grinding reactants together, represent a significant step towards solvent-free synthesis, minimizing waste and energy consumption. nih.gov
Green Analytical Chemistry for Environmental Monitoring
Green analytical chemistry focuses on developing analytical methods that are safer for the environment and human health, produce less waste, and consume less energy. While specific green analytical methods for this compound are not detailed in the provided results, the principles can be applied to its environmental monitoring.
Key Principles of Green Analytical Chemistry:
Miniaturization: Reducing the scale of analytical procedures to decrease solvent and reagent consumption.
Solvent Reduction/Replacement: Using safer solvents like water, supercritical fluids, or ionic liquids, or developing solvent-free methods.
Waste Reduction: Minimizing the generation of hazardous waste.
Energy Efficiency: Employing methods that require less energy.
Automation: Automating analytical processes to improve efficiency and reduce human exposure to hazardous materials.
Direct Analysis: Developing methods that allow for the direct analysis of samples with minimal preparation.
For the monitoring of this compound in environmental samples, this would involve developing methods that move away from traditional, solvent-intensive extraction and chromatographic techniques. Potential green analytical approaches could include:
Direct-injection mass spectrometry: This could reduce or eliminate the need for chromatographic separation, thereby saving time and solvent.
Solid-phase microextraction (SPME): A solvent-free sample preparation technique that can concentrate analytes from water or air samples.
Capillary electrophoresis (CE): An analytical technique that uses very small amounts of solvent.
Development of selective sensors: Electrochemical or optical sensors could provide real-time, on-site monitoring without the need for sample collection and transport.
The U.S. Environmental Protection Agency (EPA) and other regulatory bodies are increasingly focused on monitoring chemicals in the environment. epa.gov As part of programs like the National Health and Nutrition Examination Survey (NHANES), biomarkers of chemical exposure are monitored in the population. epa.gov The development of green analytical methods is crucial for supporting these large-scale monitoring efforts in a sustainable manner.
Future Research Directions and Interdisciplinary Prospects for 2 Ethyl 2h 1,2,3 Triazol 4 Amine
Emerging Synthetic Methodologies and Functionalization Strategies for Triazole Amines
The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably produces 1,4-disubstituted regioisomers. researchgate.netfrontiersin.org However, the pursuit of greater efficiency, sustainability, and structural diversity continues to drive the development of new synthetic approaches.
Emerging methodologies are focusing on alternative catalytic systems and metal-free reactions. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, provides access to 1,5-disubstituted 1,2,3-triazoles, complementing the regioselectivity of CuAAC. mdpi.com There is also a growing emphasis on green chemistry principles, including the use of ultrasound to promote efficient synthesis of mono- and bis-1,2,3-triazoles and reactions in ionic liquids. researchgate.netnih.gov Metal-free, three-component reactions, such as the condensation of an aniline (B41778), an aromatic ketone, and a p-toluenesulfonyl hydrazide, offer a pathway to 1,4-disubstituted-1,2,3-triazoles under mild conditions.
Functionalization strategies are becoming increasingly sophisticated, moving beyond simple substitution to the creation of versatile molecular building blocks. A notable example is the development of 2H-thiazolo[4,5-d] researchgate.netmdpi.commdpi.comtriazole (ThTz), a fused heteroaromatic system. nih.govrsc.org Attaching a sulfone moiety to this ring system creates a highly reactive tag that facilitates a wide range of transformations, including SNAr reactions with amines, alcohols, and thiols, as well as metal-catalyzed couplings. nih.govrsc.org Furthermore, 4(5)-amino functionalized 1,2,3-triazoles are themselves powerful synthons, serving as convenient starting points for constructing complex triazolo-annulated heterocycles like triazolopyridines and triazolopyrimidines through condensation reactions. researchgate.netsemanticscholar.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A robust "click chemistry" reaction between azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. | High yield, mild conditions, wide functional group tolerance. | researchgate.netfrontiersin.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A catalytic cycloaddition that selectively produces 1,5-disubstituted 1,2,3-triazoles. | Complementary regioselectivity to CuAAC, access to different isomers. | mdpi.com |
| Metal-Free Synthesis | Three-component reactions (e.g., aniline, ketone, sulfonyl hydrazide) that avoid metal catalysts. | Greener approach, avoids metal contamination in products. | nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation as an alternative energy source to drive cycloaddition reactions. | Increased reaction rates, high efficiency. | nih.gov |
| Post-Synthesis Functionalization | Modification of a pre-formed triazole core, such as using a sulfone group as a versatile reactive handle for various coupling reactions. | Allows for diverse structural modifications and scaffold hopping. | nih.govrsc.org |
Exploration in Novel Functional Materials and Nanotechnology Applications
The unique structural features of the 1,2,3-triazole ring make it an excellent candidate for the development of advanced materials. researchgate.net The combination of the stable aromatic ring and the reactive amino group in compounds like 2-ethyl-2H-1,2,3-triazol-4-amine provides a platform for creating functional polymers and supramolecular structures through processes like hydrogen bonding.
The applications for triazole-based materials are diverse. They are being investigated for use in next-generation material science, including the formulation of high-performance solar cells, biosensors, and anti-corrosion coatings. researchgate.net The ability to form ordered, rigid three-dimensional arrays through π-π stacking interactions, as seen with certain triazole-derived ligands, suggests potential in crystal engineering and the design of novel solid-state materials. nih.gov Furthermore, aminotriazoles have been explored as precursors for electrically conductive ionic liquids and as catalysts for curing epoxy resins, highlighting their industrial relevance. researchgate.net
The intersection of triazole chemistry and nanotechnology is a particularly promising frontier. Copper nanoparticles, often supported on materials like activated carbon or silica (B1680970), have been used as stable, reusable catalysts for triazole synthesis. This not only represents a green chemistry approach but also links the synthesis of these molecules directly to nanotechnological methods.
| Application Area | Role of Triazole Moiety | Example | Reference |
|---|---|---|---|
| Functional Polymers | Serves as a rigid, stable building block; the amino group allows for polymerization and cross-linking. | Creation of supramolecular assemblies through hydrogen bonding. | |
| Biosensors | Acts as a stable linker to attach biorecognition elements to sensor surfaces. | Component in next-generation material science applications. | researchgate.net |
| Solar Cells | Incorporated into organic materials for high-performance solar cells. | Development of advanced energy materials. | researchgate.net |
| Nanocatalysis | Synthesis catalyzed by copper nanoparticles, enabling greener and more efficient production. | Copper nanoparticles on activated carbon for synthesizing β-hydroxy-1,2,3-triazoles. | |
| Ionic Liquids | Forms the core of electrically conductive ionic liquids. | Advanced materials for electronics and catalysis. | researchgate.net |
Advanced Computational Predictions and Machine Learning in Triazole Chemistry
Computational chemistry is rapidly transforming the field of drug discovery and materials science, and triazole chemistry is no exception. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of triazole derivatives with tailored properties. researchgate.net
These advanced computational methods can sift through vast virtual libraries to identify promising candidates, significantly reducing the time and resources required for experimental screening. For instance, machine learning has been successfully employed to design novel quinolinesulfonamide-triazole hybrids with predicted anticancer activity. mdpi.com Structure-based virtual screening (SBVS) and molecular docking are routinely used to predict the binding affinity and interaction modes of triazole-based inhibitors with their biological targets. mdpi.com This has been applied in diverse therapeutic areas, including the development of inhibitors for the InhA enzyme in Mycobacterium tuberculosis and for 14α-demethylase (CYP51), a key enzyme in fungi. nih.govresearchgate.net These computational predictions provide invaluable insights that guide synthetic efforts and are often in strong agreement with experimental results. researchgate.net
| Computational Technique | Purpose | Application in Triazole Chemistry | Reference |
|---|---|---|---|
| Machine Learning (ML) | To design novel molecules with desired biological activity from large datasets. | Design of quinolinesulfonamides–triazole hybrids with potential anticancer activity. | mdpi.com |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. | Investigating the binding of triazole hybrids to the InhA enzyme (tuberculosis) and CYP51 (antifungal). | nih.govresearchgate.net |
| Structure-Based Virtual Screening (SBVS) | To computationally screen large libraries of compounds against a protein target. | Identifying potentially bioactive molecules from chemical libraries for drug discovery. | mdpi.com |
| Artificial Intelligence (AI) | To accelerate the overall process of drug discovery. | Speeding up the identification of bioactive triazole derivatives with improved therapeutic potential. | researchgate.net |
Integration into Complex Biological Systems for Mechanistic Elucidation and Probe Development
The 1,2,3-triazole ring is not just a pharmacophore; its unique physicochemical properties make it an exceptional tool for probing complex biological systems. One of its most significant roles is as a bioisostere, particularly for the amide bond. nih.govnih.gov Substituting an amide linkage in a peptide with a 1,5-disubstituted 1,2,3-triazole can create "peptidotriazolamers" with improved conformational stability, allowing researchers to study peptide structure and function with greater control. mdpi.com
Derivatives of this compound are also being developed as highly specific molecular probes. For example, a high-throughput screening campaign identified the 4-amino-1,2,3-triazole core as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immuno-oncology. nih.gov Such specific inhibitors are invaluable for elucidating the role of individual proteins within complex cellular signaling pathways. More complex triazolo-annulated systems have been identified as agonists or inhibitors for a range of other important biological targets, including cannabinoid receptors and lysine-specific demethylases, further demonstrating their utility in mechanistic studies. semanticscholar.org
Challenges and Opportunities in Translating Fundamental Research on this compound
Despite the immense potential of triazole chemistry, the translation of fundamental research into practical applications faces several challenges. A key synthetic hurdle is achieving precise regioselectivity, as the synthesis of 1,4- versus 1,5-disubstituted triazoles often requires different, and sometimes costly, catalytic systems. frontiersin.orgmdpi.com In the realm of medicinal chemistry, early-stage compounds can be hampered by issues such as toxicity, a narrow spectrum of activity, or poor pharmacokinetic profiles, which require extensive optimization. researchgate.net The ongoing development of greener and more sustainable synthetic protocols also remains a priority. researchgate.net
However, these challenges are matched by significant opportunities. The synthetic versatility of triazole chemistry, especially via click reactions, is a major advantage, making it ideal for generating large, diverse compound libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies. nih.gov The 1,2,3-triazole ring is widely regarded as a privileged scaffold and an "aggressive pharmacophore," suggesting its continued importance in future drug design. nih.govnih.gov
The opportunities extend beyond medicine into materials science, with clear potential for creating novel polymers and coatings. researchgate.net The synergy with computational chemistry and AI presents a transformative opportunity to rationalize and accelerate the discovery cycle. mdpi.com Finally, the development of novel, highly functionalized triazole-based building blocks opens the door to innovative scaffold-hopping strategies, enabling chemists to explore new and previously inaccessible areas of chemical space. nih.govrsc.org
Q & A
Q. What are the key steps and challenges in synthesizing 2-ethyl-2H-1,2,3-triazol-4-amine?
Synthesis typically involves cyclocondensation of precursors (e.g., nitriles or hydrazines) under controlled conditions. A common approach for triazole derivatives includes:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
- Step 2 : Introduction of the ethyl group at the N2 position through alkylation or nucleophilic substitution.
- Step 3 : Purification via column chromatography or recrystallization.
Challenges : Ensuring regioselectivity (avoiding 1,4- vs. 1,5-triazole isomers) and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Characterization via H/C NMR and HRMS is critical to confirm structural integrity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3 and δ 4.2–4.5 ppm for CH2). C NMR confirms the triazole ring carbons (δ 140–160 ppm).
- Mass Spectrometry : HRMS provides exact mass for molecular formula validation.
- IR Spectroscopy : Detects NH stretching (~3300 cm) and triazole ring vibrations (~1600 cm).
Cross-referencing with computational models (e.g., DFT) enhances spectral interpretation .
Q. How does the ethyl substituent influence the compound’s stability and solubility?
- Stability : The ethyl group enhances steric protection of the triazole ring, reducing susceptibility to oxidative degradation.
- Solubility : The hydrophobic ethyl chain decreases aqueous solubility but improves lipid bilayer penetration, making it suitable for biological assays. Solubility can be modulated using co-solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Root Causes : Variability in purity (>95% required), assay conditions (e.g., pH, temperature), or cell line specificity.
- Methodology :
- Validate purity via HPLC and elemental analysis.
- Replicate assays under standardized protocols (e.g., CLSI guidelines).
- Perform structure-activity relationship (SAR) studies to isolate substituent effects.
Example: Inconsistent antifungal activity may arise from differences in membrane permeability across fungal species .
Q. What experimental design strategies optimize the synthesis of novel triazole-4-amine derivatives?
-
Factorial Design : Test variables (temperature, solvent, catalyst loading) systematically. For example:
Factor Low Level High Level Temp. 60°C 100°C Solvent DMF THF
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Workflow :
- Target Selection : Identify proteins (e.g., fungal CYP51, bacterial DHFR) with known triazole interactions.
- Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Avogadro).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities.
- Validation : Compare results with in vitro enzyme inhibition assays.
Example: A strong docking score with CYP51 suggests antifungal potential, which can be tested via microbroth dilution assays .
Q. What are the best practices for analyzing conflicting spectral data in triazole-4-amine characterization?
- Case Study : Discrepancies in H NMR splitting patterns may indicate isomerization or impurities.
- Resolution :
- Re-run NMR with higher field strength (e.g., 600 MHz) for better resolution.
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Q. How can green chemistry principles be applied to improve the sustainability of triazole-4-amine synthesis?
- Strategies :
- Replace toxic solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use catalytic systems (e.g., Cu nanoparticles) to reduce metal waste.
- Employ microwave-assisted synthesis to shorten reaction times and energy use.
Example: Microwave-enhanced CuAAC reduced reaction time from 24h to 30 minutes in a recent study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
